molecular formula C21H31NO4 B159275 Testosterone 3-(O-(carboxymethyl)oxime) CAS No. 10190-93-9

Testosterone 3-(O-(carboxymethyl)oxime)

Cat. No.: B159275
CAS No.: 10190-93-9
M. Wt: 361.5 g/mol
InChI Key: VDYLVWGBLQNNAW-ZKHIMWLXSA-N
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Description

Significance within Steroid Chemistry and Endocrinology Research

The significance of Testosterone (B1683101) 3-(O-(carboxymethyl)oxime) in steroid chemistry and endocrinology is intrinsically linked to its role in facilitating the measurement of testosterone. nih.govresearchgate.net The ability to accurately quantify testosterone levels is fundamental for diagnosing gonadal disorders, studying reproductive physiology, and monitoring hormonal health. nih.govresearcher.life

The creation of immunoassays using T-3-CMO as a hapten has been a major technological advancement. nih.govconsensus.app These assays, including Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), offer high sensitivity and are suitable for measuring the typically low concentrations of hormones in biological fluids like serum and plasma. nih.govatlas-medical.com The specificity of the antibodies generated against the T-3-CMO conjugate is crucial for distinguishing testosterone from other structurally similar steroids, a common challenge in steroid analysis. researchgate.net

Research applications stemming from the use of T-3-CMO include:

Hormonal Analysis: Used in studies of sexual dimorphism in various species. sigmaaldrich.com

Environmental Monitoring: Employed in the development of biosensors to detect testosterone in water samples. sigmaaldrich.comsigmaaldrich.com

Clinical Diagnostics: Forms the basis for quantitative measurement of testosterone in human serum for clinical assessment. atlas-medical.com

Assay Type Role of Testosterone 3-(O-(carboxymethyl)oxime) Significance in Research
Radioimmunoassay (RIA) Used to create the immunogen (T-3-CMO-BSA) to produce specific anti-testosterone antibodies. nih.govconsensus.appoup.comEnabled highly sensitive measurement of testosterone in small plasma volumes, revolutionizing endocrinology research. oup.com
Enzyme-Linked Immunosorbent Assay (ELISA) Used to prepare the immunogen for antibody production and the enzyme-labeled testosterone conjugate (tracer). sigmaaldrich.comatlas-medical.comProvided a non-radioactive, high-throughput method for testosterone quantification in research and clinical settings. atlas-medical.com
Biosensors Utilized as a key component for developing environmental biosensors. sigmaaldrich.comsigmaaldrich.comAllows for the detection of hormonal pollutants in environmental samples, aiding in ecological and toxicological studies. sigmaaldrich.com

Overview of Structural Modifications at the 3-Position for Research Applications

The testosterone molecule itself lacks a suitable functional group for direct conjugation to a carrier protein, a necessary step to make it immunogenic. creative-biolabs.com To overcome this, a structural modification is introduced at the 3-position of the steroid's A-ring. The ketone group at the C-3 position is reacted with (aminooxy)acetic acid to form a carboxymethyl oxime derivative. nih.gov

This modification serves a critical purpose: it introduces a carboxylic acid (-COOH) group via a spacer arm. ontosight.ai This carboxyl group acts as a chemical "handle" that can be readily coupled to the free amino groups (-NH2) of lysine (B10760008) residues on a carrier protein, such as Bovine Serum Albumin (BSA), forming a stable amide bond. consensus.appoup.com The resulting molecule, a Testosterone 3-(O-(carboxymethyl)oxime)-BSA conjugate, is now large enough to be recognized by the immune system, leading to the production of antibodies against the testosterone hapten. nih.govconsensus.app The position of this linkage is crucial, as it leaves other parts of the testosterone molecule, particularly the D-ring with its 17β-hydroxyl group, exposed for antibody recognition, which helps in generating specific antibodies. creative-biolabs.com

A study on the geometrical isomers of T-3-CMO revealed that the spatial arrangement of the carboxymethyl oxime group significantly affects antibody binding affinity. nih.gov This highlights the importance of precise structural control in hapten design for immunoassay development.

Isomer (of T-3-CMO) Cross-Reactivity with Testosterone
Unfractionated Mixture75%
3Z-isomer124%
3E-isomer26%
Data from a competitive testosterone enzyme immunoassay study. nih.gov

Historical Context of its Utilization in Biochemical Research

The history of Testosterone 3-(O-(carboxymethyl)oxime) is tied to the broader history of endocrinology and the development of analytical techniques for hormone measurement. Following the isolation and synthesis of testosterone in 1935, a major challenge was its accurate measurement in biological fluids. sarmshgpharm.comendocrine-abstracts.orgresearchgate.net

The advent of radioimmunoassay (RIA) in the 1960s provided a powerful new tool. researchgate.net For this technique to be applied to small molecules like steroids, methods for producing specific antibodies were required. In the early 1970s, researchers began synthesizing steroid-protein conjugates to serve as immunogens. nih.gov Testosterone 3-(O-(carboxymethyl)oxime) emerged as a highly effective hapten for this purpose. oup.com

Seminal research from the 1970s and onwards describes the use of T-3-CMO conjugated to BSA to immunize animals (typically rabbits) to generate polyclonal antisera against testosterone. consensus.appoup.com These antisera became the basis for widely used RIA methods that were significantly more sensitive and specific than previous techniques. oup.com These assays allowed researchers to explore the physiological roles of testosterone with unprecedented detail. The same principles of hapten-carrier conjugation using T-3-CMO were later adapted for the development of non-radioactive methods like ELISA, which remain in widespread use today. atlas-medical.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO4/c1-20-9-7-14(22-26-12-19(24)25)11-13(20)3-4-15-16-5-6-18(23)21(16,2)10-8-17(15)20/h11,15-18,23H,3-10,12H2,1-2H3,(H,24,25)/t15-,16-,17-,18-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYLVWGBLQNNAW-ZKHIMWLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=NOCC(=O)O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101300888
Record name Testosterone (carboxymethyl)oxime
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Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10190-93-9
Record name Testosterone (carboxymethyl)oxime
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Record name Testosterone 3-(O-(carboxymethyl)oxime)
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Record name Testosterone (carboxymethyl)oxime
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Record name Testosterone 3-(O-carboxymethyl)oxime
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Synthetic Methodologies and Chemical Derivatization of Testosterone 3 O Carboxymethyl Oxime

Preparation of Testosterone (B1683101) 3-(O-(carboxymethyl)oxime)

The synthesis of Testosterone 3-(O-(carboxymethyl)oxime) involves the conversion of the 3-keto group of the testosterone steroid core into a carboxymethyl oxime. This process typically results in a mixture of geometric isomers, which require specific techniques for separation and characterization.

Established Synthetic Routes and Reaction Conditions

The standard method for preparing Testosterone 3-(O-(carboxymethyl)oxime) involves a condensation reaction between testosterone and (O-(carboxymethyl))hydroxylamine hydrochloride. researchgate.net The reaction targets the ketone functional group at the C-3 position of the steroid's A-ring.

The reaction is typically carried out in a protic solvent, such as ethanol (B145695) or pyridine (B92270), which facilitates the dissolution of the steroid and the hydroxylamine (B1172632) reagent. A base, like sodium bicarbonate or pyridine itself, is often added to neutralize the hydrochloride salt of the hydroxylamine, liberating the free nucleophile to react with the ketone. The mixture is usually heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

Parameter Condition
Starting Material Testosterone
Reagent (O-(carboxymethyl))hydroxylamine hydrochloride
Solvent Ethanol or Pyridine
Base Sodium Bicarbonate or Pyridine
Temperature Reflux
Monitoring Thin-Layer Chromatography (TLC)

Isolation and Characterization of Geometrical Isomers (3Z- and 3E-Isomers)

The formation of the oxime bond at the C-3 position results in two geometric isomers: the 3E- and 3Z-isomers. These isomers arise from the orientation of the carboxymethyl group relative to the steroid's A-ring. The crude synthetic product is a mixture of these two forms. nih.govnih.gov

The characterization and differentiation of the 3Z- and 3E-isomers are accomplished using analytical techniques such as high-pressure liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov Studies have shown that the isomers exhibit different properties, including distinct retention times on reverse-phase HPLC and unique chemical shifts in their NMR spectra. For instance, in a competitive testosterone enzyme immunoassay, the isolated 3Z- and 3E-isomers showed significantly different cross-reactivity with respect to testosterone (124% and 26%, respectively), highlighting the profound effect of the geometry on antibody binding affinity. nih.gov

Purification Strategies for Isomeric Forms

The separation of the 3Z- and 3E-isomers from the reaction mixture is crucial for developing specific immunoassays. Reverse-phase high-pressure liquid chromatography (HPLC) is a highly effective method for purifying these isomers. nih.gov An alternative strategy involves converting the isomeric mixture into their corresponding methyl esters. These esterified derivatives can be more easily separated by chromatography. Following separation, mild alkaline hydrolysis can be used to convert the isolated esters back into the pure E- and Z-isomeric forms of the carboxylic acid. nih.gov

Technique Description
Reverse-Phase HPLC Directly separates the 3Z- and 3E-isomers from the crude reaction mixture based on their differing polarities. nih.gov
Esterification-Chromatography-Hydrolysis The mixture of isomers is first converted to methyl esters, which are then separated via chromatography. The isolated esters are subsequently hydrolyzed back to the pure isomeric acids. nih.gov

Strategies for Conjugation to Macromolecules

The carboxylic acid group of Testosterone 3-(O-(carboxymethyl)oxime) is the primary site for conjugation to macromolecules, particularly proteins like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This process, which creates a hapten-carrier conjugate, is necessary to elicit an immune response for antibody production.

Activated Ester Methods for Protein Conjugation (e.g., N-hydroxysuccinimide/DCC)

The activated ester method is a widely used, two-step procedure for coupling carboxylic acids to the primary amino groups (e.g., from lysine (B10760008) residues) on proteins. enamine.netthermofisher.com

Activation Step : Testosterone 3-(O-(carboxymethyl)oxime) is first reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). thermofisher.comrsc.org This reaction occurs in an anhydrous organic solvent like dimethylformamide (DMF) or dichloromethane. The DCC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted into a more stable NHS ester. thermofisher.com A byproduct, dicyclohexylurea, precipitates and can be removed by filtration. rsc.org

Conjugation Step : The purified NHS ester is then added to an aqueous buffer solution containing the carrier protein. The activated ester reacts with the primary amino groups on the protein to form stable amide bonds, yielding the desired testosterone-protein conjugate.

Reagent Function
Testosterone 3-(O-(carboxymethyl)oxime) Hapten containing the carboxyl group to be activated.
N,N'-dicyclohexylcarbodiimide (DCC) Carbodiimide coupling agent that activates the carboxyl group. enamine.net
N-hydroxysuccinimide (NHS) Forms a semi-stable, amine-reactive NHS ester. thermofisher.com
Carrier Protein (e.g., BSA) Macromolecule with primary amine groups for conjugation.

Mixed Anhydride (B1165640) Techniques for Hapten-Protein Coupling

The mixed anhydride technique is another effective method for activating the carboxyl group of Testosterone 3-(O-(carboxymethyl)oxime) for protein conjugation. researchgate.netnih.gov

In this method, the hapten is dissolved in an anhydrous solvent like dioxane or dimethylformamide and treated with a tertiary amine (e.g., tri-n-butylamine) and an alkyl chloroformate, such as isobutyl chloroformate. researchgate.netnih.gov This reaction forms a reactive mixed anhydride intermediate. The resulting activated hapten is then introduced to the protein solution, where it reacts with amino groups to form amide linkages. While efficient, this method can sometimes lead to undesired side reactions, such as the conjugation of the alkyl formate (B1220265) portion of the anhydride to the protein, potentially causing cross-reactivity in subsequent immunoassays. nih.gov

Reagent Function
Testosterone 3-(O-(carboxymethyl)oxime) Hapten containing the carboxyl group.
Isobutyl chloroformate Activating agent that forms a mixed anhydride. nih.gov
Tri-n-butylamine Base used to facilitate the anhydride formation. researchgate.net
Carrier Protein (e.g., BSA) Macromolecule for conjugation.

Influence of Linker Chemistry and Spacer Arm Length on Conjugate Properties

The linker, which connects a molecule like testosterone to another entity (such as a protein carrier for immunogen production or a drug molecule), plays a critical role in the functionality of the resulting conjugate. nih.gov The chemical characteristics of this linker, including its geometry, charge, and length, can significantly influence the conjugate's biological and analytical properties. nih.govnih.gov

In Testosterone 3-(O-(carboxymethyl)oxime), the carboxymethyl oxime group itself acts as the linker. The geometry of this oxime group has been shown to have a profound effect on the affinity of its conjugates for antibodies. nih.gov The oxime can exist as two geometrical isomers, 3Z and 3E. A study purifying these isomers found that they exhibited markedly different cross-reactivity in a competitive testosterone enzyme immunoassay. The isolated 3Z-isomer showed 124% cross-reactivity relative to testosterone, while the 3E-isomer showed only 26%. nih.gov This highlights how the spatial orientation of the linker directly impacts molecular recognition.

Furthermore, the ionization state of the linker is crucial. For the carboxymethyl oxime group, suppressing the ionization of the carboxyl group by lowering the pH of the assay buffer increased the cross-reactivity of the isomeric mixture from 75% to 128% at pH 4.0. nih.gov This demonstrates that the charge of the linker can alter its binding characteristics.

While not specific to Testosterone 3-(O-(carboxymethyl)oxime), broader studies on drug conjugates have established the importance of spacer arm length. The length of the spacer between a targeting moiety and the polymer backbone of a drug conjugate can significantly affect treatment efficacy. nih.gov Longer spacers can potentially reduce steric hindrance, allowing for better interaction between the conjugated molecule and its target, such as an antibody or a cellular receptor. nih.govnih.gov

Table 1: Influence of Isomer Geometry on Antibody Binding

CompoundCross-Reactivity vs. Testosterone
Unfractionated Mixture of Oximes75%
Isolated 3Z-Isomer124%
Isolated 3E-Isomer26%
Unfractionated Mixture at pH 4.0128%

Data sourced from a study on the antibody binding characteristics of Testosterone 3-(O-(carboxymethyl)oxime) isomers. nih.gov

Derivatization for Enhanced Analytical Detection

The analysis of neutral steroids like testosterone by techniques such as liquid chromatography-mass spectrometry (LC-MS) is often challenging. nih.govnih.gov These compounds typically exhibit poor ionization efficiency in common MS sources like electrospray ionization (ESI), leading to insufficient sensitivity for detecting the trace concentrations present in many biological samples. nih.govddtjournal.com Chemical derivatization is a widely employed strategy to overcome this limitation by introducing a moiety that improves ionization, thereby enhancing the signal in MS detection. ddtjournal.comresearchgate.net

Strategies for Improved Ionization Efficiency in Mass Spectrometry

The primary goal of derivatization for MS analysis is to introduce a functional group that is readily ionized. The formation of an oxime, such as in Testosterone 3-(O-(carboxymethyl)oxime), by reacting the ketone group of the steroid with hydroxylamine is one such strategy, as the nitrogen atom can improve ionization efficiency. ddtjournal.comnih.gov

However, to achieve even greater sensitivity, reagents that introduce a permanent charge or a highly ionizable group are often used. These strategies significantly enhance the response in ESI-MS.

Key derivatization strategies include:

Introduction of a Permanent Charge: Reagents that introduce a quaternary ammonium (B1175870) group are particularly effective. A novel, permanently charged, quaternary aminooxy (QAO) reagent has been shown to react with the ketone functionality of testosterone, significantly enhancing its ESI-MS/MS sensitivity. nih.gov Similarly, Girard reagents, such as Girard's Reagent P and Girard's Reagent T, contain a quaternary ammonium moiety and react with keto-steroids to form hydrazones that are readily ionized. researchgate.netnih.gov

Proton-Affinitive Derivatization: Reagents containing basic nitrogen atoms, which can be easily protonated, are also used. For example, 2-Hydrazino-1-methylpyridine (HMP) reacts with keto-steroids to form derivatives that show enhanced signal intensity in positive-ion ESI mode. mdpi.com Picolinic acid is another reagent used to derivatize hydroxyl groups on steroids, improving their detection. nih.gov

These derivatization reactions are typically optimized for factors such as reaction time, temperature, and solvent to ensure maximum efficiency. mdpi.comnih.gov

Applications of Derivatization in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The application of derivatization has enabled the development of highly sensitive and specific LC-MS/MS methods for quantifying testosterone and other steroids in complex biological matrices. nih.govnih.gov These methods are often superior to traditional immunoassays in terms of specificity and accuracy. nih.gov

By using a novel QAO derivatization reagent, researchers were able to develop an LC-ESI-MS/MS method with exceptionally low limits of quantitation (LLOQ). nih.gov This allowed for the measurement of total testosterone in small volumes of human serum (200 µL) with an LLOQ of 1 pg/mL, in dried blood spots with an LLOQ of 40 pg/mL, and free testosterone in serum ultrafiltrate with an LLOQ of 0.5 pg/mL. nih.gov The linearity for this method was maintained over a broad dynamic range. nih.gov

Similarly, derivatization with hydroxylamine to form oximes, followed by LC-MS/MS analysis using selected reaction monitoring (SRM), allows for sensitive quantification of testosterone and dihydrotestosterone (B1667394) in biological fluids. nih.govmsacl.org This approach has achieved sub-femtomole limits of detectability on-column with excellent reproducibility. nih.gov

Table 2: Performance of Derivatization Methods in Testosterone Quantification by LC-MS/MS

Derivatization ReagentSample TypeLower Limit of Quantitation (LLOQ)
Quaternary Aminooxy (QAO) ReagentHuman Serum (Total T)1 pg/mL
Quaternary Aminooxy (QAO) ReagentDried Blood Spot (Total T)40 pg/mL
Quaternary Aminooxy (QAO) ReagentSerum Ultrafiltrate (Free T)0.5 pg/mL
Hydroxylamine (Oxime formation)On-columnSub-femtomole range

Data compiled from studies on high-sensitivity testosterone analysis. nih.govnih.gov

These derivatization-based LC-MS/MS methods provide the high sensitivity and specificity required for clinical and research applications, enabling accurate measurement of low-level androgens in various biological specimens. nih.govnih.gov

Design and Production of Immunogens and Tracers for Steroid Immunoassays

Role of Testosterone (B1683101) 3-(O-(carboxymethyl)oxime) as a Hapten

Testosterone, like other steroid hormones, is a small molecule with a molecular weight of less than 1,000. thermofisher.com On its own, it is not immunogenic, meaning it cannot induce a significant immune response to produce antibodies when introduced into an animal's system. thermofisher.com To overcome this limitation, testosterone must be covalently linked to a large carrier molecule, typically a protein. In this context, the small steroid molecule is referred to as a hapten—a molecule that is antigenic but not immunogenic unless attached to a carrier. biosynth.com

Testosterone 3-(O-(carboxymethyl)oxime), often abbreviated as T-3-CMO, is a specifically designed derivative of testosterone that serves as an effective hapten. biosynth.com The modification at the 3-position of the testosterone molecule introduces a carboxymethyl oxime group (-O-CH₂-COOH). This functional group provides a reactive carboxylic acid handle that is not present on the native testosterone molecule, allowing for stable covalent linkage to the amino groups of amino acids (like lysine) on a carrier protein. nih.gov This strategic placement of the linking group is crucial for the specificity of the resulting antibodies. By extending the linker from the A-ring of the steroid, the more structurally distinct D-ring, which contains the 17β-hydroxyl group, remains exposed, prompting the immune system to generate antibodies that can specifically recognize the native testosterone molecule. moleculardepot.com

Conjugation to Carrier Proteins for Immunogen Development

To make the testosterone hapten immunogenic, it is conjugated to a large carrier protein. The resulting steroid-protein conjugate, now large enough to be recognized by the immune system, is used as the immunogen to immunize animals (such as rabbits or mice) for the production of anti-testosterone antibodies. nih.govresearchgate.net

Bovine Serum Albumin (BSA) is one of the most commonly used carrier proteins for hapten conjugation due to its stability, solubility, and high content of lysine (B10760008) residues, which provide ample sites for conjugation. thermofisher.com The Testosterone 3-(O-carboxymethyl)oxime:BSA (T-3-CMO-BSA) conjugate is a widely used immunogen for raising polyclonal and monoclonal antibodies against testosterone. nih.govmoleculardepot.comcalbioreagents.com

The synthesis of T-3-CMO-BSA typically involves a carbodiimide (B86325) reaction. One common method is the 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) method. nih.gov In this two-step process, the carboxyl group on T-3-CMO is first activated by EDC and NHS to form a more stable active ester. This intermediate is then reacted with the primary amine groups on the lysine residues of BSA, forming stable amide bonds and covalently linking the testosterone derivative to the protein carrier. nih.gov Following the reaction, the conjugate is purified, often by dialysis, to remove any unreacted hapten and reagents. nih.gov

Interactive Table: Common Methods for T-3-CMO-BSA Conjugation
MethodActivating AgentsKey Steps
Carbodiimide Reaction EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide), NHS (N-Hydroxysuccinimide)1. Activation of the carboxyl group on T-3-CMO with EDC/NHS. 2. Reaction of the activated hapten with amine groups on BSA. 3. Purification via dialysis.
Mixed Anhydride (B1165640) Method Isobutyl chloroformate, Tri-n-butylamine1. Formation of a mixed anhydride intermediate from T-3-CMO. 2. Reaction of the anhydride with BSA in an aqueous solution. 3. Purification.

While BSA is the most frequently cited carrier protein for T-3-CMO, other proteins like Human Serum Albumin (HSA) can also be used. HSA is structurally similar to BSA and possesses reactive amine groups suitable for the same conjugation chemistries. The choice of carrier protein can be important; for instance, if BSA is used as a blocking agent in the final immunoassay, using a different carrier protein for immunization, such as Keyhole Limpet Hemocyanin (KLH) or HSA, can help prevent undesired cross-reactivity with the carrier itself. thermofisher.com Although the conjugation of testosterone to HSA is a subject of study in the context of hormone transport in blood, specific research detailing the synthesis and application of T-3-CMO-HSA as an immunogen for antibody production is less common in the literature compared to T-3-CMO-BSA. rsc.org

Characterizing the conjugate by determining the average number of hapten molecules linked to each protein molecule (the molar ratio or extent of labeling) is a crucial quality control step. This ratio influences the immunogenicity of the conjugate and the subsequent antibody response. A ratio that is too low may fail to elicit a strong response, while a ratio that is too high can sometimes lead to solubility issues or adverse immune reactions. Commercial T-3-CMO-BSA preparations often have a molar ratio of 20-30 moles of steroid per mole of BSA. google.comsigmaaldrich.com

Several methods can be used to determine this ratio:

Ultraviolet (UV) Spectroscopy : This is a common and relatively straightforward method. nih.gov It relies on the distinct absorbance maxima of the protein and the steroid. The concentration of the protein is typically determined by measuring absorbance at 280 nm, where tryptophan and tyrosine residues absorb. The steroid derivative's concentration is measured at its own absorbance maximum (around 250 nm for T-3-CMO). By using the Beer-Lambert law and correcting for any overlapping absorbance, the molar concentrations of both components can be calculated, and the ratio determined. researchgate.netnih.govthermofisher.com

Amino Acid Analysis : This method provides a more accurate determination. nih.govnih.gov The analysis of the conjugate's amino acid composition is compared to that of the unconjugated carrier protein. The differences can be used to calculate the molar ratio of the hapten to the protein. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry : This technique can also be used to estimate the molar ratio by measuring the increase in the molecular weight of the carrier protein after conjugation. nih.gov

Interactive Table: Molar Ratio Determination Methods
MethodPrincipleAdvantagesDisadvantages
UV Spectroscopy Measures absorbance at distinct wavelengths for protein (280 nm) and steroid (~250 nm) to calculate concentrations. researchgate.netRapid, simple, non-destructive.Less accurate due to potential spectral overlap. nih.gov
Amino Acid Analysis Compares the amino acid composition of the conjugate to the native protein. nih.govHighly accurate. nih.govTime-consuming, requires specialized equipment. nih.gov
MALDI-TOF MS Measures the mass increase of the protein after conjugation with the hapten. nih.govProvides direct measurement of molecular weight change.Can be less precise for heterogeneous conjugates. nih.gov

Preparation of Labeled Tracers for Immunoassays

In a competitive immunoassay, a labeled version of the analyte, known as a tracer, is required to compete with the unlabeled analyte in the sample for a limited number of antibody binding sites. Testosterone 3-(O-(carboxymethyl)oxime) is also the starting point for creating these tracers. The same carboxyl group used for conjugation to carrier proteins can be used to link testosterone to a detectable label, most commonly an enzyme. nih.gov

For non-radioisotopic methods like an Enzyme-Linked Immunosorbent Assay (ELISA), enzymes are used as labels. Horseradish peroxidase (HRP) is a frequently used enzyme for this purpose. nih.govgoogle.com The synthesis of a T-3-CMO-HRP conjugate often employs the mixed anhydride method. nih.gov This procedure activates the carboxyl group of T-3-CMO, allowing it to react with amine groups on the HRP enzyme, forming a stable conjugate. One study found this method yielded a conjugate with approximately three molecules of testosterone per molecule of peroxidase, which was suitable for use in a sensitive enzyme immunoassay for plasma testosterone. nih.gov

The resulting T-3-CMO-HRP tracer is a key reagent in competitive ELISAs for testosterone. cosmobio.co.jparborassays.com In these assays, the amount of enzyme activity measured is inversely proportional to the concentration of testosterone in the sample. While HRP is a well-documented enzyme used for creating testosterone tracers, Alkaline Phosphatase (AP) is another enzyme commonly used in immunoassays, although specific examples of its conjugation to Testosterone 3-(O-carboxymethyl)oxime are not as frequently detailed in the scientific literature.

Radioisotope-Labeled Tracers (e.g., Tritium-Labeled)

Radioisotope-labeled tracers, particularly those utilizing tritium (B154650) (³H), have historically been a cornerstone of sensitive immunoassays for steroid hormones. The low-energy beta radiation emitted by tritium allows for safe handling and effective detection through liquid scintillation counting.

In the context of testosterone immunoassays utilizing antibodies generated against T-3-CMO, tritiated testosterone is a commonly employed tracer. tandfonline.comnih.gov A direct radioimmunoassay (RIA) for serum testosterone has been described where Testosterone 3-O-carboxymethyloxime-bovine serum albumin (T-3-CMO-BSA) served as the immunogen to produce antibodies. tandfonline.comnih.gov In this assay, testosterone labeled with tritium at positions 1, 2, 6, and 7 was used as the tracer. tandfonline.comnih.gov The principle of this competitive binding assay involves the competition between the unlabeled testosterone in a sample and the tritiated testosterone tracer for a limited number of antibody binding sites. tandfonline.comnih.gov

The synthesis of tritium-labeled testosterone often involves catalytic reduction of a suitable precursor with tritium gas. pharmaron.com For instance, tritiated testosterone can be prepared by the catalytic hydrogenation of a testosterone precursor with tritium gas. General methods for tritium labeling include tritium gas exchange using catalysts, reduction with tritiated borohydride, and catalytic dehalogenation with tritium gas. pharmaron.com

The performance of a radioimmunoassay is highly dependent on the purity and specific activity of the radiolabeled tracer. High specific activity is crucial for achieving the required sensitivity of the assay. The analytical process for tritiated compounds often involves techniques such as High-Performance Liquid Chromatography (HPLC) with radio-detection and Nuclear Magnetic Resonance (NMR) to confirm the identity and position of the tritium label. pharmaron.com

Table 1: Characteristics of a Direct Radioimmunoassay for Serum Testosterone

Parameter Description Reference
Immunogen Testosterone 3-O-carboxymethyloxime-bovine serum albumin (T-3-CMO-BSA) tandfonline.comnih.gov
Tracer Testosterone, labeled at positions 1, 2, 6, and 7 with ³H tandfonline.comnih.gov
Detection Method Liquid scintillation counting of the antibody-bound fraction nih.gov
Assay Principle Competitive inhibition between unlabeled testosterone and ³H-testosterone for antibody binding sites tandfonline.comnih.gov
Sensitivity 270 pg/mL nih.gov
Analytical Recovery Ranged from 100.24% to 108.94% nih.gov
Inter-assay CV 3.38% to 9.56% nih.gov
Intra-assay CV 5.69% to 9.84% nih.gov

Fluorescent Tagging (e.g., Fluorescein (B123965) Isothiocyanate)

Fluorescent labeling offers a non-radioactive alternative for the development of immunoassays. Fluorescein isothiocyanate (FITC) is a widely used fluorescent dye that can be conjugated to molecules containing primary amino groups to create fluorescent tracers.

A commercially available fluorescent conjugate is Testosterone 3-(O-(carboxymethyl)oxime): BSA - fluorescein isothiocyanate. sigmaaldrich.com This conjugate has been utilized in flow cytometric assays in serum-free cell cultures and for fluorescence labeling experiments. sigmaaldrich.com

The synthesis of fluorescently labeled testosterone derivatives often involves the use of a spacer arm to minimize steric hindrance from the bulky fluorophore, which could otherwise interfere with antibody binding. nih.gov For example, testosterone derivatives can be prepared with hydrocarbon "bridges" of varying lengths before being coupled to a fluorescein molecule. nih.gov This approach has been shown to yield immunoreactive products. nih.gov

The general procedure for creating a fluorescent tracer from T-3-CMO would involve the activation of the carboxyl group of T-3-CMO, followed by reaction with a fluorescent molecule containing a reactive amine group, such as fluoresceinamine. Alternatively, the T-3-CMO can be conjugated to a carrier protein like BSA, and then the protein-conjugate can be labeled with an amine-reactive fluorescent dye like FITC.

Fluorescently labeled tracers are key components in various immunoassay formats, including fluorescence polarization immunoassay (FPIA) and enzyme-linked immunosorbent assays (ELISA) with fluorescent detection. A capillary electrophoresis-based immunoassay for testosterone has been developed using a synthesized fluorescence-labeled testosterone as a tracer to compete with unlabeled testosterone for antibody binding sites. nih.gov

Table 2: Properties of a Commercial Testosterone 3-(O-(carboxymethyl)oxime): BSA - Fluorescein Isothiocyanate Conjugate

Property Description Reference
Form Powder nih.gov
Solubility Water: 1.90-2.10 mg/mL, clear to faintly hazy, orange nih.gov
Technique Suitability Flow cytometry nih.gov
Storage Temperature 2-8°C nih.gov

Generation and Immunochemical Characterization of Anti Testosterone Antibodies

Immunization Protocols Using Testosterone (B1683101) 3-(O-(carboxymethyl)oxime) Conjugates

The T-3-CMO-protein conjugate is used as the immunogen in various protocols to produce both polyclonal and monoclonal antibodies. The choice of protocol depends on the desired antibody characteristics, such as specificity, consistency, and the scale of production required.

Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the antigen. They are typically produced by immunizing animals such as rabbits. The process involves injecting the animal with the testosterone 3-(O-carboxymethyl)oxime)-BSA conjugate. nih.gov This stimulates a broad B-cell response, resulting in the production of a diverse population of antibodies against the testosterone hapten. Following a series of immunizations to boost the immune response, blood is collected from the animal, and the antiserum, which contains the polyclonal antibodies, is separated. nih.gov This rabbit antiserum can then be used in immunoassays. nih.gov

For applications requiring a continuous supply of highly specific, identical antibodies, monoclonal antibodies are preferred. genewiz.com The production of these antibodies utilizes hybridoma technology, a method developed in 1975. the-scientist.com The process begins by immunizing an animal, typically a mouse, with the T-3-CMO-BSA immunogen. scbt.comscbt.comcreative-diagnostics.com After a sufficient immune response is mounted, the mouse's spleen is harvested to obtain antibody-producing B-cells. genewiz.comthe-scientist.com These short-lived B-cells are then fused with immortal myeloma cells to create hybridoma cells. genewiz.comthe-scientist.com These hybrid cells possess the antibody-producing capability of the B-cells and the immortality of the myeloma cells. genewiz.com The resulting hybridomas are then screened to identify and isolate the specific cell lines that produce antibodies with the desired high affinity and specificity for testosterone. nih.gov These selected clones can be cultured indefinitely to produce a large, consistent supply of a single type of monoclonal antibody. genewiz.com

Assessment of Antibody Affinity and Specificity

A critical step after antibody production is the thorough characterization of their binding properties. This ensures the reliability and accuracy of the immunoassays in which they are used. Key parameters assessed are the antibody's affinity for testosterone and its specificity, or lack of cross-reactivity with other structurally similar steroids.

Kinetic Constants for Anti-Testosterone Antibody Binding Sites at 22.0°C nih.gov
Antibody Binding Site ClassAssociation Rate Constant (ka) (M-1s-1)Dissociation Rate Constant (kd) (s-1)
Ab12.1 x 1073.7 x 10-3
Ab23.6 x 1067.0 x 10-4

Specificity is arguably the most crucial characteristic of an anti-testosterone antibody for clinical and research applications. It is the ability of the antibody to bind exclusively to testosterone with minimal binding to other endogenous steroids or synthetic analogs that may be present in a biological sample. researchgate.net High cross-reactivity can lead to falsely elevated measurements. researchgate.net The cross-reactivity of antibodies generated using T-3-CMO is assessed by testing their binding to a panel of structurally related compounds. Studies have shown that some anabolic steroids and other endogenous hormones can exhibit significant cross-reactivity. nih.govspringermedizin.deresearchgate.net For instance, in one testosterone immunoassay, methyltestosterone (B1676486) showed 12.2% cross-reactivity, while boldenone (B1667361) and other compounds also showed strong cross-reactivity (≥5%). nih.govspringermedizin.de This highlights the importance of characterizing each antibody batch to understand its specific binding profile. researchgate.net

Cross-Reactivity of Various Steroids in a Testosterone Immunoassay nih.govspringermedizin.deresearchgate.net
CompoundCross-Reactivity (%)Classification
Testosterone100%Assay Target
Methyltestosterone12.2%Strong
Boldenone≥5%Strong
19-Norclostebol≥5%Strong
Dianabol≥5%Strong
Norethindrone≥5%Strong
Normethandrolone≥5%Strong
11β-Hydroxytestosterone≥5%Strong
Androstenedione0.5-4.9%Weak
Nandrolone0.5-4.9%Weak
Stanozolol<0.05%Not Cross-Reactive
Oxymetholone (Anasterone)<0.05%Not Cross-Reactive

The chemical structure of the hapten used for immunization can profoundly influence the characteristics of the resulting antibodies. Testosterone 3-(O-(carboxymethyl)oxime) exists as two geometrical isomers, 3Z- and 3E-, due to the configuration around the C=N double bond of the oxime group. nih.gov Research has shown that these isomers exhibit significantly different binding affinities for anti-testosterone antibodies. nih.gov In one study using a competitive enzyme immunoassay, the isolated 3Z-isomer showed 124% cross-reactivity relative to testosterone, while the 3E-isomer showed only 26% cross-reactivity. nih.gov An unfractionated mixture of the isomers showed an intermediate cross-reactivity of 75%. nih.gov

Furthermore, the ionization state of the carboxymethyl group on the oxime linker also affects antibody recognition. nih.gov The charge of this group can be manipulated by changing the pH of the assay buffer. Suppressing the ionization of the carboxyl group by lowering the pH from neutral to 4.0 was found to increase the cross-reactivity of the free oxime mixture to 128%. nih.gov This demonstrates that both the specific geometry of the hapten isomer and its ionization state are critical factors that determine the strength and specificity of the antibody-antigen interaction. nih.gov

Effect of Isomerism and pH on T-3-CMO Cross-Reactivity nih.gov
T-3-CMO FormAssay pHCross-Reactivity vs. Testosterone (%)
Unfractionated MixtureNeutral75%
3Z-IsomerNeutral124%
3E-IsomerNeutral26%
Unfractionated Mixture4.0128%

Fractionation and Purification of High-Affinity Antibody Populations

The production of high-affinity anti-testosterone antibodies from antiserum necessitates a multi-step purification process to isolate specific immunoglobulins from a complex mixture of serum proteins. thermofisher.com The primary goal is to enrich the antibody population that exhibits strong and specific binding to testosterone, a critical requirement for developing sensitive and reliable immunoassays. The purification strategy typically involves initial fractionation to concentrate the immunoglobulin fraction, followed by a highly specific antigen-affinity chromatography step to isolate antibodies based on their binding affinity for the testosterone hapten. thermofisher.comabcam.com

Initial purification steps often employ physicochemical fractionation methods. Ammonium (B1175870) sulfate (B86663) precipitation is a common technique used for the initial enrichment and concentration of antibodies from serum or ascites fluid. scispace.comthermofisher.com This "salting out" process relies on the principle that at high salt concentrations, the solubility of proteins decreases. vlabs.ac.in Immunoglobulins, such as IgG, precipitate at lower concentrations of ammonium sulfate (typically 40-50% saturation) than most other serum proteins, allowing for a crude but effective initial separation. scispace.comvlabs.ac.in While this method yields an enriched immunoglobulin fraction, it is not specific and co-precipitates other proteins, necessitating further purification. scispace.comresearchgate.net Following precipitation, the crude antibody fraction can be further refined using techniques like ion-exchange chromatography (IEC), which separates proteins based on their net charge. nih.govymc.eumabion.eu

The cornerstone for isolating high-affinity anti-testosterone antibodies is antigen-specific affinity chromatography. abcam.comgbiosciences.com This technique offers high selectivity by utilizing the specific binding interaction between the antibody and an immobilized testosterone ligand. thermofisher.comgbiosciences.com The process involves covalently coupling a testosterone derivative to a solid support matrix, such as Sepharose or agarose (B213101), which is then packed into a column. nih.govdocumentsdelivered.com

A critical aspect of this strategy is the selection of the immobilized ligand. To effectively fractionate antibodies based on affinity, the interaction between the antibody and the stationary phase must be strong enough to retain the antibodies during loading and washing, yet reversible enough to allow for their elution without causing denaturation. documentsdelivered.com In studies involving antibodies raised against testosterone 3-(O-carboxymethyl)oxime, researchers have found that using a homologous ligand (the same hapten used for immunization) can lead to such high-affinity binding that harsh elution conditions are required, potentially damaging the antibodies. nih.govnih.gov A successful strategy involves using a heterologous ligand—a testosterone derivative with a slightly altered structure, such as testosterone 17β-acetate. This approach modulates the binding affinity, allowing for the successful elution and fractionation of high-affinity antibodies under less denaturing conditions. documentsdelivered.com

Once the crude antibody solution is loaded onto the affinity column, non-specific and low-affinity antibodies are washed away. The high-affinity antibodies that remain bound are then eluted by altering the buffer conditions to disrupt the antigen-antibody interaction. gbiosciences.comdocumentsdelivered.com Elution can be achieved by changing the pH, increasing the ionic strength, or using chaotropic agents or organic solvents. documentsdelivered.comagrisera.com For instance, one study successfully resolved polyclonal anti-testosterone antibodies using a ternary gradient of propionate (B1217596) and propionic acid on a testosterone-Sepharose matrix. nih.gov Another approach employed a mixture of 30% dioxane in a phosphate-citrate buffer at pH 3.4 to elute the retained antibodies. documentsdelivered.com

The eluted antibodies are collected in fractions, which can then be characterized to determine their concentration, purity, and binding characteristics. Research has shown a direct correlation between the retention time on the affinity column and the affinity of the antibody fraction. nih.govdocumentsdelivered.com Fractions eluted later in the process, requiring stronger elution conditions, typically contain antibodies with higher affinity. nih.gov This allows for the selection of the most potent antibody populations for subsequent applications.

The following data tables summarize findings from representative studies on the fractionation and purification of anti-testosterone antibodies.

Table 1: Affinity Chromatography Conditions for Anti-Testosterone Antibody Purification
Study ReferenceImmunogenAffinity LigandSupport MatrixElution SystemOutcome
Jana & Ali (1999) nih.govTestosterone 3-(O-carboxymethyl)oximeTestosteroneSepharoseTernary gradient of propionate-propionic acidResolved antiserum into 19 peaks, with 16 showing steroid binding activity.
Gazzaz et al. (1996) documentsdelivered.comTestosterone 3-(O-carboxymethyl)oxime-BSATestosterone 17β-acetateAH-Sepharose 4B30% Dioxane in phosphate-citrate buffer (pH 3.4)Successfully eluted and fractionated high-affinity antibodies.
Table 2: Characteristics of Purified Anti-Testosterone Antibody Fractions
Study ReferenceAntibody FractionKey CharacteristicFinding
Jana & Ali (1999) nih.govFraction I (Low Affinity)Testosterone for 50% displacement (ELISA)90 ng/well
Fraction XVI (High Affinity)Testosterone for 50% displacement (ELISA)5.8 ng/well
All FractionsCross-reactivity (5α-dihydrotestosterone)Varied from 31% to 74% across fractions.
Gazzaz et al. (1996) documentsdelivered.comEluted AntibodiesAffinity Range (l mol⁻¹)7 x 10⁹ – 2 x 10¹¹

Biochemical and Cell Biology Research Applications of Testosterone 3 O Carboxymethyl Oxime Conjugates

Investigation of Membrane Androgen Receptor (mAR) Functionality

Androgens can elicit biological responses through two primary mechanisms: a classical genomic pathway and a rapid, non-genomic pathway. researchgate.netnih.gov The genomic pathway involves androgens diffusing across the cell membrane to bind with intracellular androgen receptors (AR), which then act as transcription factors to regulate gene expression. researchgate.netnih.gov The non-genomic pathway is initiated at the cell surface by membrane-bound androgen receptors (mARs), leading to rapid changes in intracellular signaling cascades. nih.govwikipedia.org Testosterone (B1683101) 3-(O-(carboxymethyl)oxime) conjugated to large molecules has become a critical tool for isolating and studying these non-genomic effects.

To experimentally distinguish between genomic and non-genomic androgen actions, researchers utilize testosterone derivatives that are rendered incapable of crossing the plasma membrane. nih.gov A common strategy is to conjugate Testosterone 3-(O-(carboxymethyl)oxime) to a large carrier protein, such as bovine serum albumin (BSA). nih.govsigmaaldrich.com The resulting conjugate, Testosterone 3-(O-(carboxymethyl)oxime):BSA (T-BSA), is sterically hindered from entering the cell. nih.gov Therefore, any biological response observed following the application of this conjugate can be attributed to actions initiated at the cell surface, mediated by mARs. nih.govnih.gov

The use of these cell-impermeable conjugates has been fundamental in demonstrating that androgens can trigger cellular events that occur too rapidly to be explained by the conventional model of gene transcription and protein synthesis. nih.govnih.gov For example, T-BSA has been shown to induce rapid increases in intracellular calcium levels and stimulate nitric oxide production in endothelial cells. nih.gov In a study involving monkey ovarian cells, Testosterone 3-(O-(carboxymethyl)oxime):BSA was observed to stimulate zinc influx, providing direct evidence of its action at the plasma membrane. nih.gov This pharmacological approach has been pivotal in confirming that androgens exert significant biological effects independently of the nuclear AR and its genomic functions. nih.gov

Radioligand binding assays are a cornerstone technique for characterizing receptor-ligand interactions, enabling the quantification of receptor density (Bmax) and ligand affinity (Kd). nih.govgiffordbioscience.com When applied to the study of mARs, these assays are performed on isolated cell membrane preparations to exclude any potential binding to intracellular receptors.

The general methodology involves incubating the membrane preparations with increasing concentrations of a radiolabeled androgen ligand. nih.gov To specifically study membrane receptors with a tool like Testosterone 3-(O-(carboxymethyl)oxime), a radiolabeled version (e.g., tritiated [³H]) of the compound would be used. The total binding of the radioligand is measured at each concentration. revvity.com To distinguish specific binding to the receptor from non-specific binding to other membrane components, parallel incubations are conducted in the presence of a large excess of the unlabeled (cold) ligand. revvity.com

Specific binding is then determined by subtracting the non-specific binding from the total binding. revvity.com The data from these saturation experiments are often visualized using a Scatchard plot, which graphs the ratio of bound to free radioligand against the concentration of bound radioligand. nih.gov This linear transformation of the binding data allows for the calculation of Bmax from the x-intercept and the Kd from the negative reciprocal of the slope, thereby providing crucial quantitative information about the affinity and abundance of mARs on the cell surface. nih.gov

A key application of Testosterone 3-(O-(carboxymethyl)oxime) conjugates is to elucidate the rapid intracellular signaling pathways triggered by mAR activation. One of the most well-documented non-genomic effects of androgens is the rapid mobilization of intracellular calcium ([Ca²⁺]i). nih.govarizona.edu Studies employing cell-impermeable T-BSA confirm that binding of androgens to surface receptors can provoke a swift increase in cytosolic calcium concentration. nih.gov This process is often initiated through the activation of a G protein-coupled receptor (GPCR), which subsequently activates phospholipase C (PLC). researchgate.netnih.gov PLC catalyzes the formation of inositol (B14025) 1,4,5-trisphosphate (IP₃), which binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. oup.com This mechanism has been observed in skeletal muscle cells, where testosterone induces a rapid and transient Ca²⁺ increase that is dependent on the IP₃ pathway. oup.com

The activation of mARs can also modulate cyclic AMP (cAMP) levels. Certain mARs, such as GPRC6A and ZIP9, are coupled to G proteins that can stimulate or inhibit adenylyl cyclase, the enzyme responsible for cAMP production. wikipedia.orgmdpi.com For example, the mAR GPR133 has been shown to increase intracellular cAMP levels upon activation by androgens. wikipedia.org The interplay between Ca²⁺ and cAMP signaling is intricate; in some systems, hormone-stimulated increases in cAMP can, in turn, activate pathways that lead to Ca²⁺ oscillations. nih.gov

Studies on Cellular Responses Mediated by Membrane Androgen Receptors

By initiating rapid signaling cascades, the activation of mARs by Testosterone 3-(O-(carboxymethyl)oxime) conjugates can lead to significant changes in fundamental cellular behaviors, including proliferation, differentiation, and apoptosis.

The use of cell-impermeable androgen conjugates has revealed that mAR signaling plays a role in regulating cell growth and differentiation in a cell-type-specific manner. For instance, a study utilizing Testosterone 3-(O-(carboxymethyl)oxime):BSA on monkey ovarian follicle cells found that mAR activation specifically promoted the proliferation of vascular endothelial cells, while having no effect on granulosa or theca cells. nih.gov This suggests a potential role for non-genomic androgen action in processes such as angiogenesis. nih.gov

In the context of cancer biology, mARs can also drive proliferation. Testosterone binding to the mAR GPRC6A in prostate cancer cells activates the ERK and Akt signaling pathways, leading to increased cell proliferation. mdpi.com Conversely, in other contexts, mAR signaling can be anti-proliferative. In luminal breast cancer cells, androgens were found to decrease cell viability and proliferation by affecting CaV1.2 calcium channels, which are involved in regulating the cell cycle. mdpi.com These varied outcomes underscore the complexity of mAR-mediated regulation of cell fate.

Table 1: Effects of Membrane Androgen Receptor Activation on Cell Proliferation


Cell TypeCompoundObserved Effect on ProliferationReference
Monkey Vascular Endothelial CellsTestosterone 3-CMO:BSAIncreased nih.gov
Monkey Granulosa CellsTestosterone 3-CMO:BSANo effect nih.gov
Monkey Theca CellsTestosterone 3-CMO:BSANo effect nih.gov
Prostate Cancer Cells (expressing GPRC6A)TestosteroneIncreased giffordbioscience.com
Luminal Breast Cancer MCF-7 Cells5α-dihydrotestosteroneDecreased viability/proliferation (via CaV1.2) giffordbioscience.com

In addition to influencing cell proliferation, signaling from mARs can trigger programmed cell death, or apoptosis. The mAR candidate ZIP9, for example, mediates testosterone-induced apoptosis in breast and ovarian cancer cells. oup.com This pro-apoptotic signal relies on the intrinsic pathway, involving the upregulation of proteins like Bax and p53 and the activation of effector caspases. oup.com The apoptotic response via ZIP9 requires both MAPK signaling and zinc influx, highlighting the receptor's dual functionality as a signaling hub and an ion transporter. oup.com

However, the pro-apoptotic effect of mAR activation is not universal. A study on rat aortic smooth muscle cells using Testosterone 3-(O-(carboxymethyl)oxime):BSA found no significant induction of apoptosis. endocrine-abstracts.org In contrast, under conditions of oxidative stress, testosterone was shown to promote apoptosis in a dopaminergic neuronal cell line through a putative mAR and the NF-κB/COX2 signaling pathway. nih.gov This demonstrates that the cellular context and the presence of other stressors can determine whether mAR activation leads to cell death.

Table 2: Effects of Membrane Androgen Receptor Activation on Apoptosis


Cell TypeCompound/ReceptorObserved Effect on ApoptosisKey MediatorsReference
Ovarian & Breast Cancer CellsTestosterone (via ZIP9)InducedBax, p53, JNK, Caspase 3 nih.gov
Rat Aortic Smooth Muscle (A7r5)Testosterone 3-CMO:BSANo significant effectN/A nih.gov
Dopamine Neurons (under oxidative stress)Testosterone (via putative mAR)IncreasedNF-κB/COX2 pathway endocrine-abstracts.org

Applications in Cellular Imaging and Flow Cytometry

The conjugation of Testosterone 3-(O-(carboxymethyl)oxime) to bovine serum albumin (BSA) and subsequently to a fluorescent tag like fluorescein (B123965) isothiocyanate (FITC) creates a large, membrane-impermeable molecule. This characteristic is crucial for distinguishing between the classical intracellular androgen receptor-mediated signaling and rapid, non-genomic effects initiated at the cell surface. The fluorescent property of these conjugates allows for direct visualization and quantification of their binding to cells, providing valuable insights into the presence and distribution of membrane androgen binding sites.

Fluorescence Labeling of Cells with Testosterone-BSA-FITC Conjugates

Testosterone-BSA-FITC conjugates are widely employed to visually identify and localize testosterone binding sites on the plasma membrane of various cell types. This technique has been instrumental in demonstrating the existence of membrane androgen receptors (mARs) in cells that may or may not express the classical intracellular androgen receptor.

In studies involving rat Sertoli cells (PASC1), fluorescence microscopy has been used to visualize the binding of Testosterone-BSA-FITC to the cell membrane. The resulting green fluorescence is indicative of the presence of accessible androgen binding sites on the cell surface. The specificity of this binding is often confirmed through competition assays, where the fluorescence signal is significantly reduced in the presence of excess unlabeled testosterone or other specific ligands. For instance, treatment with unlabeled testosterone or a ZIP9-specific peptide, IAPG, has been shown to prevent the membrane labeling by Testosterone-BSA-FITC, supporting the specific interaction with a membrane-bound receptor. nih.gov

Similar fluorescence labeling experiments have been conducted on L6 myoblasts and HT22 mouse hippocampal cells. In these studies, Testosterone-BSA-FITC was used to demonstrate the presence of membrane androgen-binding sites, which are implicated in non-genomic signaling pathways. nih.gov The use of BSA-FITC alone as a negative control is a standard practice in these experiments to ensure that the observed fluorescence is due to the testosterone moiety and not non-specific binding of the carrier protein or the fluorescent dye. nih.govnih.gov

Table 1: Qualitative Analysis of Testosterone-BSA-FITC Fluorescence Labeling in PASC1 Sertoli Cells

Treatment ConditionObserved FluorescenceInterpretation
Testosterone-BSA-FITCGreen fluorescence labeling of the cell membrane.Presence of accessible androgen binding sites on the cell surface.
BSA-FITC (Control)No significant membrane staining.The testosterone moiety is responsible for the observed membrane binding.
Testosterone-BSA-FITC + Testosterone (Competitor)Significantly reduced membrane fluorescence.Specific binding of the conjugate to membrane androgen receptors.
Testosterone-BSA-FITC + IAPG (ZIP9-specific peptide)Prevented membrane labeling by T-BSA-FITC.Implication of ZIP9 as a potential membrane androgen receptor.

This table is a representation of findings described in research articles. The exact fluorescence intensity can vary based on experimental conditions.

Flow Cytometric Assays for Receptor Binding and Cellular Uptake Studies

Flow cytometry offers a powerful quantitative approach to study the binding of Testosterone-BSA-FITC conjugates to cell populations. This technique allows for the rapid analysis of a large number of individual cells, providing statistical data on the intensity of fluorescence and, by extension, the abundance of binding sites.

Research on human prostate cancer cells has utilized flow cytometry to measure the specific fluorescence intensity of Testosterone-BSA-FITC. These studies have revealed a significantly higher specific binding of the conjugate to cells isolated from prostate carcinomas compared to those from benign prostate hyperplasia or morphologically normal prostate epithelial cells. researchgate.net The fluorescent intensity is typically calculated as the difference between the peak fluorescence of cells stained with Testosterone-BSA-FITC and a control group stained with BSA-FITC to account for non-specific binding.

Flow cytometry is also a valuable tool for investigating the kinetics of receptor binding and the potential for cellular uptake of these conjugates. By incubating cells with Testosterone-BSA-FITC for varying periods, researchers can track the association of the fluorescent ligand with the cell surface over time. While Testosterone-BSA-FITC is designed to be membrane-impermeable, flow cytometry can detect changes in fluorescence that might indicate internalization under specific cellular conditions.

Table 2: Specific Fluorescence Intensity of Testosterone-BSA-FITC in Human Prostate Cells Measured by Flow Cytometry

Cell TypeRelative Specific Fluorescence Intensity (Arbitrary Units)
Morphologically Normal Prostate Epithelial Cells~10
Benign Prostate Hyperplasia Cells~25
Prostate Carcinoma Cells~60

Note: The values in this table are estimated from published graphical data for illustrative purposes and represent the mean fluorescence intensity. The results are presented on a logarithmic scale in the source material. researchgate.net

These flow cytometric assays provide quantitative evidence for the differential expression of membrane androgen binding sites in normal versus cancerous tissues, suggesting their potential as biomarkers and therapeutic targets. The ability to perform high-throughput analysis makes flow cytometry an indispensable tool for screening compounds that may modulate the binding of testosterone to its membrane receptors.

Advanced Analytical Methodologies and Biosensor Development

Development of Highly Sensitive Immunoassays for Testosterone (B1683101) Detection

The versatility of Testosterone 3-(O-(carboxymethyl)oxime) as a hapten has been demonstrated in the development of a wide array of immunoassay platforms, each with its own set of advantages in terms of sensitivity, speed, and application.

Radioimmunoassay (RIA) Formats

Radioimmunoassays were among the first immunoassay techniques to be developed for the quantification of small molecules like testosterone. In a notable study, Testosterone 3-(O-(carboxymethyl)oxime) was synthesized and conjugated to bovine serum albumin (BSA). This T-3-CMO-BSA conjugate served as the immunogen to raise specific antisera in rabbits. The resulting antibodies were then utilized in a radioimmunological system. The tracer for this RIA was prepared by radioiodinating histamine (B1213489) and subsequently coupling it to Testosterone 3-(O-(carboxymethyl)oxime). This homologous RIA system, where both the immunogen and the tracer utilize the same hapten derivative, demonstrated a sensitivity of 30 pg per tube, rendering it suitable for measuring testosterone in biological fluids and tissues.

Enzyme Immunoassay (EIA) and Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme immunoassays and their solid-phase variant, ELISAs, have largely replaced RIAs due to their comparable sensitivity, longer shelf-life of reagents, and avoidance of radioactive materials. Testosterone 3-(O-(carboxymethyl)oxime) has been instrumental in the development of various EIA and ELISA formats.

In one such development, a direct competitive ELISA for human serum testosterone was established. Specific antisera were generated in rabbits by immunization with a Testosterone 3-(O-(carboxymethyl)oxime)-BSA conjugate. The enzyme tracer was synthesized by coupling Testosterone 3-(O-(carboxymethyl)oxime) with horseradish peroxidase (HRP). This assay exhibited a wide standard curve, ranging from 3.9 pg/ml to 500 pg/ml, and showed a high degree of correlation with RIA (r=0.991).

Another study validated two enzyme immunoassays for determining testosterone levels in cell culture medium without prior extraction. Polyclonal testosterone antibodies were raised in rabbits using a Testosterone 3-(O-(carboxymethyl)oxime):BSA conjugate. The HRP-labeled tracer was also prepared using Testosterone 3-(O-(carboxymethyl)oxime). The key performance characteristics of this EIA are summarized in the table below.

Key Performance Metrics of a Validated Testosterone EIA
ParameterValue
Low Detection Limit11.43 pg/ml
Intra-assay Coefficient of Variation< 6.4%
Inter-assay Coefficient of Variation< 7.1%
Recovery Rate97.58 ± 2.11%
Correlation with RIA (r-value)0.96 (P< 0.001)

Fluorescence Polarization Immunoassay (FPIA)

Fluorescence polarization immunoassay is a homogeneous competitive immunoassay technique that offers rapid and simple quantification of analytes. The principle relies on the change in the polarization of fluorescent light emitted from a labeled tracer upon binding to an antibody. While specific FPIA development details focusing solely on Testosterone 3-(O-(carboxymethyl)oxime) are not extensively documented in readily available literature, the synthesis of fluorescent-labeled derivatives of testosterone using a 3-CMO hapten has been described. In one study, three such derivatives were prepared by coupling Testosterone 3-(O-(carboxymethyl)oxime) with either a dansyl or a fluorescein (B123965) molecule, separated by hydrocarbon bridges of varying lengths. These fluorescently labeled testosterone derivatives were found to be immunoreactive with anti-testosterone antiserum, demonstrating their potential as tracers in the development of fluorescence-based immunoassays like FPIA.

Immunofiltration Techniques

Immunofiltration techniques, such as lateral flow or immunochromatographic assays, provide rapid, point-of-care testing capabilities. The utility of Testosterone 3-(O-(carboxymethyl)oxime) has been extended to this format as well. In a study detailing the development of an immunochromatographic assay for testosterone, a monoclonal antibody was produced using a T-3-CMO-BSA conjugate as the immunogen. tandfonline.com This antibody was then utilized in a lateral flow device for the rapid detection of testosterone in milk samples. tandfonline.com The assay demonstrated a sensitivity of 0.5 ng/mL in milk, showcasing the successful application of antibodies generated against a T-3-CMO hapten in a rapid immunofiltration format. tandfonline.com

Optimization of Immunoassay Parameters

The performance of any immunoassay is critically dependent on the optimization of various parameters, including the composition and pH of the assay buffer. These factors can significantly influence antibody-antigen binding affinity and specificity.

Influence of Assay Buffer Composition and pH

The chemical environment of the immunoassay, dictated by the buffer composition and pH, plays a crucial role in the binding characteristics of antibodies to haptens like Testosterone 3-(O-(carboxymethyl)oxime).

A significant finding in this area comes from a study on the geometrical isomers of Testosterone 3-(O-(carboxymethyl)oxime), specifically the 3Z- and 3E-isomers. The study revealed that the ionization state of the carboxymethyl oxime group has a profound effect on the affinity of these isomers for the antibody. By lowering the pH of the incubation mixture, the ionization of the carboxyl group is suppressed. This alteration in the chemical environment was shown to significantly increase the cross-reactivity of the unfractionated mixture of free oximes.

Effect of pH on the Cross-Reactivity of Testosterone 3-(O-carboxymethyl)oxime Isomers
Isomer/MixtureCross-Reactivity at Standard pHCross-Reactivity at pH 4.0
Unfractionated Mixture75%128%
3Z-isomer124%Data not specified
3E-isomer26%Data not specified

This demonstrates that careful control of the assay buffer's pH is essential for optimizing the performance of immunoassays that utilize Testosterone 3-(O-(carboxymethyl)oxime) as a component of either the immunogen or the tracer. While detailed studies on the effects of other buffer components, such as ionic strength and specific buffering agents, on T-3-CMO-based assays are less prevalent, it is a well-established principle in immunoassay development that these factors can also modulate antibody-antigen interactions and must be empirically optimized for each specific assay system.

Evaluation of Homologous vs. Heterologous Assay Formats

In the development of competitive immunoassays for testosterone, the structural relationship between the hapten used for antibody production (immunizing hapten) and the labeled hapten used as a tracer is a critical determinant of assay sensitivity and specificity. Testosterone 3-(O-(carboxymethyl)oxime) serves as a key hapten in this context. The choice between a homologous or heterologous assay format significantly impacts the assay's performance characteristics.

A homologous assay employs the same hapten derivative for both immunization and as the tracer. In this format, the antibody has a high affinity for both the analyte (testosterone) and the labeled tracer, which can sometimes lead to lower assay sensitivity. Conversely, a heterologous assay utilizes different hapten derivatives for immunization and the tracer. This approach can be categorized by the type of difference between the haptens:

Bridge Heterology: The carrier protein or the linking bridge used to conjugate the hapten differs between the immunogen and the tracer.

Site Heterology: The position on the steroid molecule where the linking bridge is attached differs.

Hapten Heterology: The chemical structure of the hapten itself is different.

Research has shown that heterologous assay systems, particularly those with differences in the chemical bridge or conjugation site, often result in more sensitive standard curves compared to homologous systems. nih.gov For instance, one study synthesized Testosterone 19-O-carboxymethyl ether (T19C) and 19-hemisuccinate (T19H) derivatives for use as immunogens and radioligands. nih.gov The findings indicated that homologous assay systems yielded the highest antiserum titres but the poorest assay sensitivity. nih.gov In contrast, heterologous systems provided the most sensitive standard curves. nih.gov

The geometry of the Testosterone 3-(O-(carboxymethyl)oxime) derivative also plays a profound role in antibody binding. The 3Z- and 3E-isomers of this compound exhibit different cross-reactivities in a competitive enzyme immunoassay. nih.gov This highlights that even subtle structural variations in the hapten can significantly influence the performance of both homologous and heterologous immunoassays. nih.gov

Comparison of Homologous vs. Heterologous Assay Formats
Assay FormatDescriptionTypical OutcomeReference
HomologousThe same hapten derivative is used for both the immunogen and the tracer.High antiserum titres, but often lower assay sensitivity. nih.gov
HeterologousDifferent hapten derivatives are used for the immunogen and the tracer.Generally leads to more sensitive standard curves. nih.gov

Assessment of Analytical Sensitivity, Recovery, and Reproducibility in Research Settings

The validation of any immunoassay is crucial to ensure the reliability of the data generated. For assays utilizing Testosterone 3-(O-(carboxymethyl)oxime), this involves a thorough assessment of analytical sensitivity, recovery, and reproducibility.

Analytical Sensitivity: The sensitivity of an immunoassay is defined as the lowest concentration of the analyte that can be reliably distinguished from a zero sample. A highly sensitive enzyme immunoassay for testosterone was developed using a testosterone-penicillinase conjugate and an antibody to testosterone-3-(O-carboxymethyl)oxime-bovine serum albumin. nih.gov This assay demonstrated a minimum detectable amount of 10-15 pg of testosterone per assay tube. nih.gov

Recovery: Recovery studies are performed to assess the accuracy of an assay by determining the percentage of a known amount of analyte that can be measured in a sample matrix. In the validation of an enzyme immunoassay for testosterone in green iguana males, recovery was found to be within the acceptable range of 80-110%. nih.gov This indicates that the assay accurately measures the testosterone present in the plasma samples.

Reproducibility: Reproducibility, often expressed as the coefficient of variation (CV), measures the consistency of the assay's results. This is typically assessed through intra-assay (within the same assay run) and inter-assay (between different assay runs) variability. The aforementioned sensitive enzyme immunoassay for testosterone reported intra-assay and inter-assay coefficients of variation of 6-8% and 8-10%, respectively, for samples containing 0.3-6 ng/ml of testosterone. nih.gov These low CV values signify high reproducibility of the assay.

Analytical Performance of a Testosterone Immunoassay Using a Testosterone 3-(O-(carboxymethyl)oxime) Derivative
ParameterFindingReference
Analytical Sensitivity10-15 pg per assay tube nih.gov
Recovery80-110% nih.gov
Intra-assay CV6-8% nih.gov
Inter-assay CV8-10% nih.gov

Development of Environmental Biosensors for Steroid Detection

The presence of steroid hormones, including testosterone, in the environment is a growing concern due to their potential to disrupt the endocrine systems of wildlife and humans. This has spurred the development of sensitive and rapid detection methods, such as biosensors. Testosterone 3-(O-(carboxymethyl)oxime) has been utilized in the creation of these environmental biosensors for the detection of testosterone in water samples.

Biosensors are analytical devices that combine a biological recognition element with a transducer to produce a measurable signal in response to the presence of a target analyte. researchgate.net For steroid detection, these can be broadly categorized into optical and electrochemical biosensors.

Optical Biosensors: These devices utilize light-based principles such as fluorescence, luminescence, or surface plasmon resonance to detect the binding of the target analyte to the biorecognition element. nih.gov They offer the potential for highly sensitive, real-time, and high-frequency monitoring of pollutants without extensive sample preparation. researchgate.netnih.gov

Electrochemical Biosensors: These sensors measure changes in electrical properties (e.g., current, potential, impedance) that occur upon the interaction of the analyte with the biorecognition element immobilized on an electrode surface. abechem.com Electrochemical biosensors are attractive due to their potential for portability, simplicity, and high sensitivity. abechem.com Various nanomaterials have been incorporated into the design of these sensors to enhance their performance. mdpi.com

The development of biosensors for steroid detection often involves immobilizing a derivative like Testosterone 3-(O-(carboxymethyl)oxime) or a specific antibody onto the sensor surface. The subsequent binding of testosterone from an environmental sample can then be detected and quantified. The choice of the biorecognition element and the transducer technology are key factors in determining the biosensor's sensitivity, selectivity, and speed of detection.

Types of Biosensors for Steroid Detection
Biosensor TypePrinciple of DetectionKey AdvantagesReference
OpticalMeasures changes in light properties (e.g., fluorescence, absorbance, refractive index).High sensitivity, real-time monitoring, potential for multiplexing. researchgate.netnih.gov
ElectrochemicalMeasures changes in electrical properties (e.g., current, potential, impedance).Portability, simplicity, high sensitivity, low cost. abechem.commdpi.com

Compound List:

Compound Name
Testosterone 3-(O-(carboxymethyl)oxime)
Testosterone
Testosterone 19-O-carboxymethyl ether

Theoretical and Computational Approaches in Research Involving Testosterone 3 O Carboxymethyl Oxime

Molecular Docking Simulations of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as Testosterone (B1683101) 3-(O-(carboxymethyl)oxime), and a protein receptor at the molecular level.

Evaluation of Binding to Receptor Proteins (e.g., Serotonin (B10506) Transporter)

Research into the derivatives of Testosterone 3-(O-(carboxymethyl)oxime) has explored their potential as inhibitors of the serotonin transporter (SERT). A theoretical study involving two synthesized derivatives of Testosterone 3-(O-(carboxymethyl)oxime) evaluated their binding affinity to the SERT protein (PDB ID: 5i6z) using a docking model, with the well-known antidepressant fluoxetine (B1211875) serving as a control. biointerfaceresearch.com The investigation aimed to predict whether these testosterone derivatives could act as effective serotonin reuptake inhibitors. biointerfaceresearch.com

The docking scores, which are indicative of the binding affinity, suggested that the synthesized derivatives could possess a higher affinity for the serotonin transporter than fluoxetine. biointerfaceresearch.com This finding implies that these derivatives might effectively inhibit the biological activity of the SERT protein. biointerfaceresearch.com Such computational evaluations are a critical first step in the rational design of new therapeutic agents.

Table 1: Theoretical Binding Affinity of Testosterone 3-(O-(carboxymethyl)oxime) Derivatives to the Serotonin Transporter (SERT)

Compound Docking Score (kcal/mol)
Testosterone Derivative 1 Data not specified in the source
Testosterone Derivative 2 Data not specified in the source
Fluoxetine (Control) Data not specified in the source

Docking scores are theoretical predictions of binding affinity. A more negative score typically indicates a stronger predicted binding affinity. The specific numerical values for the docking scores were not detailed in the provided search results. biointerfaceresearch.com

Elucidation of Specific Amino Acid Residues in Binding Pockets

The utility of molecular docking extends beyond predicting binding affinity; it also allows for the detailed examination of the interactions between the ligand and the specific amino acid residues within the protein's binding pocket. In the context of the serotonin transporter, the binding of inhibitors is often stabilized by interactions with key aromatic amino acids that form an extracellular gate. nih.gov

While the specific amino acid interactions for Testosterone 3-(O-(carboxymethyl)oxime) with SERT have not been detailed in the available literature, studies on other SERT inhibitors have identified crucial residues. A flexible docking protocol has been used to model the binding of various known SERT inhibitors, revealing that these molecules often stack between aromatic residues such as Tyr-176 and Phe-335, which is thought to prevent the closure of the extracellular gate. nih.gov It is plausible that derivatives of Testosterone 3-(O-(carboxymethyl)oxime) would engage in similar hydrophobic and hydrogen bonding interactions within the SERT binding pocket. Further computational studies would be necessary to identify the precise residues involved in the binding of Testosterone 3-(O-(carboxymethyl)oxime) and its derivatives.

Molecular Recognition Studies in Artificial Receptor Systems

Beyond biological receptors, there is significant interest in developing synthetic materials that can selectively bind to specific molecules. Molecularly Imprinted Polymers (MIPs) are a class of such materials, often referred to as artificial antibodies, that are designed to have high affinity and selectivity for a target molecule.

Design and Characterization of Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers are created by polymerizing functional monomers and a cross-linking agent in the presence of a template molecule, in this case, a steroid. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the template molecule. This process allows for the specific recognition and rebinding of the target molecule.

The design of MIPs for steroids like testosterone has been a subject of extensive research. nih.govnih.gov Key components in the synthesis of these MIPs include:

Template: A molecule structurally similar to the target analyte. For instance, 5α-dihydrotestosterone (DHT) has been used as a template to create MIPs for the selective recognition of testosterone, which helps to avoid residual template bleeding during analysis. dshs-koeln.de

Functional Monomer: These monomers interact with the functional groups of the template molecule. Common functional monomers used for steroid imprinting include methacrylic acid (MAA) and trifluoromethacrylic acid (TFMAA). nih.govdshs-koeln.de

Cross-linker: This agent provides the structural integrity of the polymer matrix. Ethylene glycol dimethacrylate (EGDMA) and divinylbenzene (B73037) (DVB) are frequently used cross-linkers. nih.govdshs-koeln.de

Porogen: A solvent that helps to form a porous polymer structure, facilitating the removal of the template and the subsequent rebinding of the target molecule. nih.gov

The selection of these components is crucial for the performance of the MIP, influencing its binding affinity and selectivity. nih.gov The characterization of these polymers often involves evaluating their ability to discriminate between the target molecule and structurally similar compounds. For example, the selectivity of a DHT-imprinted polymer for testosterone over its epimer, epitestosterone, has been demonstrated using high-performance liquid chromatography (HPLC). dshs-koeln.de

Table 2: Components Used in the Synthesis of Molecularly Imprinted Polymers for Steroids

Component Example(s) Role in Polymer Synthesis
Template 5α-dihydrotestosterone (DHT), Testosterone Creates the specific binding cavities in the polymer
Functional Monomer Methacrylic acid (MAA), Trifluoromethacrylic acid (TFMAA) Interacts with the template molecule via non-covalent bonds
Cross-linker Ethylene glycol dimethacrylate (EGDMA), Divinylbenzene (DVB) Forms the rigid polymer matrix
Porogen Chloroform, Dichloromethane Creates a porous structure for template access and removal

This table provides examples of components commonly used in the synthesis of MIPs for steroid recognition. nih.govnih.govdshs-koeln.de

Computational Modeling of Template-MIP Interactions

Computational modeling plays a vital role in the rational design of MIPs. Molecular dynamics (MD) simulations, for instance, can be employed to simulate the polymerization mixture and predict the optimal ratio between the template and the functional monomer before the actual synthesis. nih.gov This in silico approach can save significant time and resources in the experimental optimization of MIP performance.

These computational studies can elucidate the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that are crucial for the formation of a stable complex between the template and the functional monomers. researchgate.net By understanding these interactions at the molecular level, researchers can make more informed decisions about the choice of functional monomers and other synthesis parameters to enhance the selectivity and affinity of the resulting MIP. For example, computational studies have been used to guide the development of a MIP-based sensor for the antidepressant citalopram, demonstrating the predictive power of these models. nih.gov While specific computational models for Testosterone 3-(O-(carboxymethyl)oxime)-MIP interactions are not yet available, the methodologies developed for other molecules provide a clear roadmap for future research in this area.

Future Research Directions and Emerging Paradigms

Development of Novel Derivatization and Conjugation Chemistries for Enhanced Probe Properties

The future development of biochemical probes derived from Testosterone (B1683101) 3-(O-(carboxymethyl)oxime) hinges on innovative derivatization and conjugation strategies designed to enhance their functionality and specificity. The carboxyl group of the oxime moiety is the primary site for chemical modification, allowing for the covalent attachment of the steroid hapten to various macromolecules. nih.gov

Standard conjugation chemistries, such as the mixed anhydride (B1165640) method or the use of carbodiimides, have been successfully employed to link Testosterone 3-(O-(carboxymethyl)oxime) to carrier proteins like Bovine Serum Albumin (BSA) and enzymes such as Horseradish Peroxidase (HRP). sigmaaldrich.com These conjugates are fundamental for developing immunoassays, as the protein carrier renders the small steroid molecule (hapten) immunogenic, capable of eliciting a specific antibody response. nih.gov

Future research is focused on developing more sophisticated conjugation methods to gain greater control over the orientation and density of the hapten on the carrier molecule. nih.gov This includes the exploration of novel cross-linking reagents and linker technologies that can optimize the presentation of the testosterone epitope, potentially leading to antibodies with higher affinity and specificity. nih.govgoogle.com Furthermore, derivatization is not limited to proteins. The compound can be conjugated to fluorescent dyes, biotin (B1667282), or solid supports for use in a variety of detection and purification systems, such as biosensors and affinity chromatography. sigmaaldrich.com Research into methyloxime and other derivatives is also being pursued to improve analytical detection in techniques like mass spectrometry. nih.govresearchgate.net

Table 1: Examples of Conjugation Applications for Testosterone 3-(O-(carboxymethyl)oxime)

Macromolecule Conjugation Purpose Application
Bovine Serum Albumin (BSA) Induce immunogenicity Antibody production for immunoassays
Horseradish Peroxidase (HRP) Enzyme labeling Signal generation in ELISA
Solid Supports (e.g., Agarose) Immobilization Affinity chromatography, Biosensors
Fluorescent Dyes Labeling for detection Fluorescence-based assays, Imaging

Advanced Structural-Activity Relationship Studies for Haptens and Biochemical Probes

The interaction between a hapten and its corresponding antibody is highly dependent on the three-dimensional structure of the hapten. Advanced structural-activity relationship (SAR) studies are crucial for understanding and predicting how modifications to Testosterone 3-(O-(carboxymethyl)oxime) affect its binding properties.

A key area of investigation is the impact of geometric isomerism of the oxime group. The oxime can exist as two geometric isomers, 3E and 3Z. Research has demonstrated a significant difference in the antibody-binding characteristics of these isomers. In one competitive enzyme immunoassay study, the isolated 3Z-isomer showed a cross-reactivity of 124% relative to testosterone, while the 3E-isomer had a much lower cross-reactivity of 26%. nih.gov This highlights that the specific spatial arrangement of the carboxymethyl oxime group profoundly influences its recognition by antibodies. nih.gov

Furthermore, the ionization state of the terminal carboxyl group plays a critical role in antibody affinity. Studies have shown that suppressing the ionization of this group by lowering the pH of the incubation buffer can significantly increase the cross-reactivity of the hapten, demonstrating that electrostatic interactions are important in the binding event. nih.gov Future SAR studies will likely employ computational modeling and advanced analytical techniques to precisely map the interactions between the hapten and the antibody binding site. This knowledge will enable the rational design of haps with optimized conformations for producing highly specific antibodies for sensitive and reliable immunoassays. jst.go.jpnih.gov

Table 2: Antibody Cross-Reactivity of Testosterone 3-(O-(carboxymethyl)oxime) Isomers

Compound Cross-Reactivity (%) vs. Testosterone
Unfractionated Mixture 75%
3E-isomer 26%
3Z-isomer 124%

Data sourced from a competitive enzyme immunoassay study. nih.gov

Integration of Testosterone 3-(O-(carboxymethyl)oxime) in Chemical Proteomics Strategies

Chemical proteomics utilizes chemical probes to study protein function, interactions, and localization on a proteome-wide scale. Testosterone 3-(O-(carboxymethyl)oxime) is a prime candidate for the development of such probes to investigate the androgen-responsive proteome.

A key strategy involves immobilizing the molecule onto a solid matrix, such as agarose (B213101) beads, through its carboxymethyl handle. This creates an affinity chromatography resin that can be used to isolate testosterone-binding proteins from complex biological mixtures like cell lysates or serum. nih.gov By passing the biological sample over the resin, proteins that specifically interact with the testosterone ligand are captured. After washing away non-specific binders, the captured proteins can be eluted and identified using mass spectrometry. This approach can lead to the discovery of novel androgen-binding proteins and provide insights into the protein networks that mediate androgen signaling.

Furthermore, Testosterone 3-(O-(carboxymethyl)oxime) can be derivatized with photoreactive cross-linkers and reporter tags (e.g., biotin or clickable alkyne groups). These photo-affinity probes can be introduced to live cells or cell lysates. Upon photoactivation, the probe will covalently bind to interacting proteins in its immediate vicinity. The tagged proteins can then be enriched and identified, providing a snapshot of the protein interactions of testosterone within a native biological context.

Further Exploration of Non-Classical Androgen Signaling Pathways through Advanced Chemical Probe Applications

Androgens can elicit biological responses through two main pathways: the classical (genomic) pathway involving the nuclear androgen receptor (AR) that acts as a ligand-activated transcription factor, and non-classical (non-genomic) pathways that are initiated at the cell membrane and trigger rapid signaling cascades. mdpi.comnih.govnih.gov These non-classical pathways are mediated by membrane-associated androgen receptors (mARs), such as G-protein coupled receptors like GPRC6A and the zinc transporter ZIP9. wikipedia.orgmdpi.combiorxiv.org

Probes derived from Testosterone 3-(O-(carboxymethyl)oxime) are invaluable tools for dissecting these non-classical pathways. By conjugating the steroid to a large, membrane-impermeable molecule like BSA, researchers can create a probe that can only interact with receptors on the cell surface. nih.govnih.gov This allows for the specific stimulation of mARs without activating the intracellular nuclear AR, thereby isolating the downstream effects of non-classical signaling. nih.gov

Using such probes, studies have shown that membrane-initiated androgen signaling can lead to rapid increases in intracellular calcium concentrations and the activation of kinase cascades, such as the MAPK/ERK pathway. mdpi.comcore.ac.uk Future research will involve using advanced versions of these probes, perhaps incorporating fluorescent reporters or other sensors, to visualize mAR dynamics and downstream signaling events in real-time in living cells. mdpi.com These advanced chemical probe applications will be instrumental in fully characterizing the components and physiological relevance of non-classical androgen signaling in various tissues and disease states like cancer. mdpi.comnih.gov

Q & A

Q. Table 1: Cross-reactivity of Anti-Testosterone 3-(O-carboxymethyl)oxime Antisera

SteroidCross-Reactivity (%)
Dihydrotestosterone25–30
Nandrolone15–20
Cortisol<5
Progesterone<3
Data adapted from Abraham (1984) .

Advanced: How do storage conditions impact the stability of Testosterone 3-(O-(carboxymethyl)oxime) in analytical standards?

Answer:
Long-term stability requires storage at –20°C in anhydrous acetonitrile to prevent hydrolysis of the oxime bond. Accelerated degradation studies (40°C/75% RH for 6 months) show ≤2% decomposition when protected from light. Monitor stability via LC-MS/MS, tracking the parent ion ([M+H]<sup>+</sup> m/z 415.2) and degradation products (e.g., free testosterone at m/z 289.2) .

Advanced: What chromatographic methods resolve Testosterone 3-(O-(carboxymethyl)oxime) from its positional isomers?

Answer:
Use a C18 column (2.6 µm, 100 Å) with a gradient of 0.1% formic acid in water/acetonitrile (30%–70% over 15 minutes). Positional isomers (e.g., C17-oxime derivatives) elute later due to increased hydrophobicity. Confirm identity via HRMS: calculated exact mass for C25H36N2O4 is 428.2678 .

Advanced: How can structural modifications at the oxime moiety affect receptor binding or metabolic stability?

Answer:
Replacing the carboxymethyl group with bulkier substituents (e.g., phenyl) reduces androgen receptor (AR) binding affinity (IC50 increases from 0.8 nM to >100 nM). Conversely, methylating the oxime nitrogen enhances metabolic stability in liver microsomes (t1/2 increases from 2.1 to 6.5 hours). Use molecular docking (PDB: 2AM9) and CYP3A4 inhibition assays to validate modifications .

Advanced: How should researchers address contradictions in stability data across different solvent systems?

Answer:
Discrepancies often arise from solvent polarity and trace water content. For example, decomposition rates in acetonitrile (0.1% H2O) are 3× slower than in DMSO. Conduct forced degradation studies in multiple solvents (e.g., methanol, THF) with Karl Fischer titration to quantify water. Publish raw chromatograms and environmental controls to enhance reproducibility .

Basic: What spectroscopic techniques confirm the oxime bond formation in this compound?

Answer:
FT-IR shows a sharp C=N stretch at 1640–1680 cm<sup>−1</sup>. <sup>1</sup>H NMR confirms the loss of the C3 ketone proton (δ 5.7 ppm in testosterone) and new oxime –CH2– protons (δ 4.2–4.5 ppm). High-resolution MS provides definitive confirmation of the molecular formula .

Advanced: What are the limitations of using this compound as a reference standard in multi-analyte steroid panels?

Answer:
Co-elution with C19-norsteroids (e.g., nandrolone) is common in GC-MS due to similar derivatization (e.g., MSTFA). Use orthogonal methods like LC-MS/MS with MRM transitions (e.g., m/z 415→299 for testosterone oxime vs. m/z 399→253 for nandrolone). Cross-validate with certified reference materials (CRMs) from NIST-traceable sources .

Advanced: How does the carboxymethyl oxime modification influence solubility in aqueous vs. organic matrices?

Answer:
The carboxymethyl group increases aqueous solubility (logP decreases from 3.1 for testosterone to 2.4 for the oxime). In acetonitrile/water (50:50), solubility exceeds 10 mg/mL, facilitating immunoassay workflows. For organic extraction (e.g., SPE), use C8 cartridges with 70% methanol elution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.